5-Chloro-1,7'-dimethyl-2'-propyl-2,5'-bi-1H-benzimidazole
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Overview
Description
5-Chloro-1,7’-dimethyl-2’-propyl-2,5’-bi-1H-benzimidazole is a chemical compound with the molecular formula C19H19ClN4 and a molecular weight of 338.834 g/mol . This compound is known for its role as an impurity in the synthesis of telmisartan, an angiotensin II receptor antagonist used to treat hypertension.
Preparation Methods
The synthesis of 5-Chloro-1,7’-dimethyl-2’-propyl-2,5’-bi-1H-benzimidazole involves the reaction of N-methyl-o-phenylenediamine or its salts with 2-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid or its salts in the presence of a 1,3,5-triazine and a tertiary amine . The reaction is typically carried out at elevated temperatures, around 55°C, and involves a crystallization step for purification .
Chemical Reactions Analysis
5-Chloro-1,7’-dimethyl-2’-propyl-2,5’-bi-1H-benzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Coupling Reactions: It can participate in coupling reactions, particularly in the synthesis of more complex benzimidazole derivatives.
Scientific Research Applications
5-Chloro-1,7’-dimethyl-2’-propyl-2,5’-bi-1H-benzimidazole is primarily used as a reference substance for drug impurities and reagents in scientific research . Its role as an impurity in telmisartan synthesis makes it significant in pharmaceutical research, particularly in the quality control and validation of telmisartan production. Additionally, it is used in the study of benzimidazole derivatives, which have various biological activities, including antibacterial, antifungal, and anticancer properties .
Mechanism of Action
The mechanism of action of 5-Chloro-1,7’-dimethyl-2’-propyl-2,5’-bi-1H-benzimidazole is not well-documented. as a benzimidazole derivative, it is likely to interact with biological targets similar to other benzimidazoles. Benzimidazoles are known to bind to tubulin, inhibiting its polymerization and thus disrupting microtubule formation, which is crucial for cell division . This mechanism is particularly relevant in the context of anticancer activity.
Comparison with Similar Compounds
5-Chloro-1,7’-dimethyl-2’-propyl-2,5’-bi-1H-benzimidazole can be compared with other benzimidazole derivatives, such as:
Properties
CAS No. |
885046-20-8 |
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Molecular Formula |
C19H19ClN4 |
Molecular Weight |
338.8 g/mol |
IUPAC Name |
5-chloro-1-methyl-2-(7-methyl-2-propyl-3H-benzimidazol-5-yl)benzimidazole |
InChI |
InChI=1S/C19H19ClN4/c1-4-5-17-21-15-9-12(8-11(2)18(15)23-17)19-22-14-10-13(20)6-7-16(14)24(19)3/h6-10H,4-5H2,1-3H3,(H,21,23) |
InChI Key |
PJPCVNUXOVVIEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(N1)C=C(C=C2C)C3=NC4=C(N3C)C=CC(=C4)Cl |
Origin of Product |
United States |
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